molecular formula C12H26 B14560081 2,3-Dimethyl-3-(propan-2-yl)heptane CAS No. 62185-39-1

2,3-Dimethyl-3-(propan-2-yl)heptane

Cat. No.: B14560081
CAS No.: 62185-39-1
M. Wt: 170.33 g/mol
InChI Key: IAWDNHPMOJTEEN-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-(propan-2-yl)heptane is a branched alkane with the molecular formula C12H26. It is a fully saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. This compound is part of the larger family of alkanes, which are known for their relatively low reactivity due to the stability of the carbon-hydrogen and carbon-carbon single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-(propan-2-yl)heptane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of other branched alkanes. Catalysts such as platinum or palladium on carbon are often used in these processes, with reaction conditions including high pressures (up to 100 atm) and temperatures (200-300°C).

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-(propan-2-yl)heptane primarily undergoes substitution reactions due to the stability of its carbon-carbon and carbon-hydrogen bonds. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.

    Oxidation Reactions: Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products

    Substitution: Halogenated derivatives such as this compound chloride or bromide.

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions and the extent of oxidation.

Scientific Research Applications

2,3-Dimethyl-3-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored as a potential solvent or carrier for hydrophobic drugs.

    Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-(propan-2-yl)heptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, potentially altering membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the stability of its carbon-carbon and carbon-hydrogen bonds, which dictate the conditions required for substitution or oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpentane
  • 2,3-Dimethylhexane
  • 2,3-Dimethylheptane

Uniqueness

2,3-Dimethyl-3-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity profiles due to the steric effects of its branched structure.

Properties

CAS No.

62185-39-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3-dimethyl-3-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-8-9-12(6,10(2)3)11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

IAWDNHPMOJTEEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C(C)C)C(C)C

Origin of Product

United States

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